molecular formula C11H10N2O2S2 B13576857 2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide

2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide

Katalognummer: B13576857
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: NPPQOOAIZHLAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The compound 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is of particular interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with acetamido groups. One common method involves the reaction of thiophene-2-carboxylic acid with thiophene-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, halides

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is unique due to its specific acetamido and carboxamide functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H10N2O2S2

Molekulargewicht

266.3 g/mol

IUPAC-Name

2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C11H10N2O2S2/c12-10(15)8-3-5-17-11(8)13-9(14)6-7-2-1-4-16-7/h1-5H,6H2,(H2,12,15)(H,13,14)

InChI-Schlüssel

NPPQOOAIZHLAMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.